molecular formula C6H12N2S B15135012 2-Thiono-4,6-dimethyltetrahydropyrimidin

2-Thiono-4,6-dimethyltetrahydropyrimidin

Cat. No.: B15135012
M. Wt: 144.24 g/mol
InChI Key: CYAIPFCCRKIPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2(1H)-pyrimidinethione is a heterocyclic compound with the molecular formula C6H8N2S It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the 4 and 6 positions and a thione group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2(1H)-pyrimidinethione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,6-dimethyl-2-hydroxypyrimidine with phosphorus pentasulfide (P2S5) can yield 4,6-Dimethyl-2(1H)-pyrimidinethione. The reaction typically occurs in an inert solvent such as toluene or xylene, under reflux conditions.

Industrial Production Methods

Industrial production of 4,6-Dimethyl-2(1H)-pyrimidinethione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2(1H)-pyrimidinethione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to yield 4,6-dimethyl-2(1H)-pyrimidinol.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: 4,6-Dimethyl-2(1H)-pyrimidinesulfoxide or 4,6-Dimethyl-2(1H)-pyrimidinesulfone.

    Reduction: 4,6-Dimethyl-2(1H)-pyrimidinol.

    Substitution: Various substituted pyrimidinethione derivatives depending on the electrophile used.

Scientific Research Applications

4,6-Dimethyl-2(1H)-pyrimidinethione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2(1H)-pyrimidinethione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with nucleic acid synthesis or function, contributing to its antimicrobial and antiviral effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a thione group.

    4,6-Dimethyl-2-pyrimidinol: The reduced form of 4,6-Dimethyl-2(1H)-pyrimidinethione.

    4,6-Dimethyl-2-pyrimidinesulfoxide: The oxidized form of 4,6-Dimethyl-2(1H)-pyrimidinethione.

Uniqueness

4,6-Dimethyl-2(1H)-pyrimidinethione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from its hydroxyl and sulfoxide analogs, which have different chemical and biological properties.

Properties

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

4,6-dimethyl-1,3-diazinane-2-thione

InChI

InChI=1S/C6H12N2S/c1-4-3-5(2)8-6(9)7-4/h4-5H,3H2,1-2H3,(H2,7,8,9)

InChI Key

CYAIPFCCRKIPBA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(=S)N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.